7-Methoxy-8-nitroisoquinoline
Description
Structure
2D Structure
Properties
IUPAC Name |
7-methoxy-8-nitroisoquinoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H8N2O3/c1-15-9-3-2-7-4-5-11-6-8(7)10(9)12(13)14/h2-6H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WDJGGSQGWMVUOD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C2=C(C=C1)C=CN=C2)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H8N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30356224 | |
| Record name | 7-methoxy-8-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
63485-75-6 | |
| Record name | 7-methoxy-8-nitroisoquinoline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30356224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 7-methoxy-8-nitroisoquinoline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Chemical Reactivity and Transformations of 7 Methoxy 8 Nitroisoquinoline Derivatives
Reactions Involving the Nitro Functional Group
The nitro group at the C-8 position is a key site for chemical modification, enabling access to a range of functionalized isoquinoline (B145761) derivatives.
The reduction of the nitro group to an amino group is a fundamental transformation. For instance, the reduction of 5-bromo-8-nitroisoquinoline, a related compound, to 8-aminoisoquinoline (B1282671) can be achieved through catalytic hydrogenation, which also results in the removal of the bromo substituent. mdpi.com Similarly, the reduction of the nitro group in 7-methoxy-6-methyl-8-nitroisoquinoline has been a key step in the synthesis of natural products. scribd.com Iron powder in acetic acid is another effective reagent for the reduction of a nitro group on an isoquinoline ring system, as demonstrated in the synthesis of Aaptamine. google.com The resulting aminoisoquinolines are versatile intermediates for further functionalization. For example, 8-aminoisoquinoline can be converted to 8-bromoisoquinoline (B29762) via diazotization followed by treatment with copper(I) bromide. mdpi.com
The presence of the electron-withdrawing nitro group significantly activates the isoquinoline ring towards nucleophilic aromatic substitution (SNAr). routledge.commasterorganicchemistry.com This reaction typically proceeds via an addition-elimination mechanism, where a nucleophile attacks the electron-deficient aromatic ring to form a negatively charged intermediate (a Meisenheimer complex), which is stabilized by the nitro group. masterorganicchemistry.comyoutube.com Subsequent elimination of a leaving group restores the aromaticity.
In the context of nitroisoquinolines, this reactivity allows for the introduction of various nucleophiles. For example, 5-nitroisoquinoline (B18046) readily undergoes oxidative amination and methylamination. mdpi.com The regioselectivity of these reactions is directed by the nitro group. researchgate.netresearchgate.net While direct SNAr replacement of the nitro group itself is less common, its activating effect is crucial for substitutions at other positions on the ring.
Reactions Involving the Methoxy (B1213986) Functional Group
The methoxy group at the C-7 position also offers a handle for chemical manipulation, primarily through demethylation.
The conversion of the 7-methoxy group to a hydroxyl group can be a critical transformation in the synthesis of certain isoquinoline alkaloids and other biologically active molecules. In a synthetic approach towards the marine alkaloid alpkinidine, a selective demethylation of a methoxy group positioned peri to a carbonyl was achieved. nih.gov This highlights that the regioselectivity of demethylation can be influenced by neighboring functional groups. Standard demethylation reagents can be employed, though the specific choice of reagent and conditions would need to be optimized for the 7-methoxy-8-nitroisoquinoline system to avoid unwanted side reactions involving the nitro group or the isoquinoline core.
Electrophilic and Nucleophilic Substitution Patterns on the Isoquinoline Ring System
The inherent electronic properties of the isoquinoline ring, further modulated by the methoxy and nitro substituents, govern the sites of electrophilic and nucleophilic attack.
In general, electrophilic substitution on the isoquinoline ring occurs preferentially on the benzenoid ring, at positions C-5 and C-8. scribd.comuou.ac.inshahucollegelatur.org.intutorsglobe.com Nitration of isoquinoline itself yields a mixture of 5-nitroisoquinoline and 8-nitroisoquinoline (B1594253). scribd.comresearchgate.net The presence of the methoxy group at C-7 in this compound would likely further activate the benzenoid ring towards electrophilic attack, although the strong deactivating effect of the existing nitro group at C-8 would make further electrophilic substitution challenging.
Conversely, nucleophilic substitution on the isoquinoline ring typically occurs at the C-1 position in the pyridinoid ring, which is electron-deficient. scribd.comuou.ac.inshahucollegelatur.org.in The Chichibabin reaction, for example, involves the amination of isoquinoline at the C-1 position. shahucollegelatur.org.in In the case of this compound, the C-1 position remains a likely site for nucleophilic attack. The electron-withdrawing nitro group at C-8 would further enhance the electrophilicity of the pyridinoid ring, potentially facilitating nucleophilic additions or substitutions.
Regio- and Chemoselective Functionalization Directing Effects
The functionalization of the isoquinoline ring is significantly guided by the electronic nature of its existing substituents. In the case of this compound, the methoxy group at the C7 position and the nitro group at the C8 position exert opposing electronic effects, leading to specific regioselectivity in chemical reactions.
Electrophilic aromatic substitution reactions on the isoquinoline nucleus generally occur at the C5 or C8 positions. However, the presence of a methoxy group, which is an activating group, can direct electrophiles to other positions. For instance, the nitration of 7-methoxy-6-methylisoquinoline (B11915918) results in the formation of 7-methoxy-6-methyl-8-nitroisoquinoline, indicating the directing effect of the methoxy group to the C8 position. thieme-connect.de This suggests that in this compound, the C8 position is already occupied by a deactivating nitro group, which would likely direct incoming electrophiles to the C5 position, a common site for electrophilic attack in isoquinolines. shahucollegelatur.org.in
Conversely, nucleophilic substitution reactions are favored at positions electronically deficient due to the influence of the ring nitrogen and electron-withdrawing groups. The nitro group at C8 significantly enhances the electrophilicity of the isoquinoline core. In related nitroisoquinoline systems, such as 5-nitroisoquinoline, nucleophilic attack, like amination, preferentially occurs at the C6 position. researchgate.net This is attributed to the stabilization of the negative charge in the intermediate adduct through conjugation with the nitro group. By analogy, for this compound, nucleophilic attack would be anticipated at positions that are electronically activated by the 8-nitro group.
The presence of both the 7-methoxy and 8-nitro groups creates a unique reactivity pattern. The electron-donating methoxy group can enhance the nucleophilicity of the benzene (B151609) ring portion of the isoquinoline, while the electron-withdrawing nitro group makes the same ring susceptible to nucleophilic attack. This dichotomy allows for selective functionalization depending on the nature of the reagent and reaction conditions. For instance, the electron-rich nature of the methoxy-substituted ring could be exploited for certain electrophilic substitutions, while the electron-deficient character imparted by the nitro group opens avenues for nucleophilic aromatic substitution (SNAr) reactions.
Strategic Derivatization for Novel Isoquinoline Analogues
The this compound scaffold serves as a valuable starting point for the synthesis of more complex and potentially bioactive isoquinoline analogues. Through strategic derivatization, various functional groups can be introduced, leading to a diverse range of novel compounds.
Amidation and Alkylation Reaction Pathways
Amidation of the isoquinoline core, particularly in nitro-substituted derivatives, is a well-established method for introducing new functionalities. The oxidative nucleophilic substitution of hydrogen (SNH) is a powerful tool for the direct C-H amidation of electron-deficient heteroaromatics. Studies on 5-nitroisoquinoline have demonstrated that it readily undergoes SNH amidation. nih.gov The reaction typically proceeds by treating the nitroisoquinoline with the N-anion of a corresponding carboxamide in an anhydrous solvent like DMSO, with atmospheric oxygen often serving as the oxidant. nih.gov This process can lead to a mixture of nitro- and nitroso-amide derivatives. nih.gov
For instance, the amidation of 5-nitroisoquinoline with various benzamide (B126) derivatives has been shown to yield the corresponding N-(5-nitroisoquinolin-8-yl)benzamides. nih.gov The yields of these reactions are influenced by the substituents on the benzamide. The table below summarizes the yields for the synthesis of various N-(5-nitroisoquinolin-8-yl)benzamide derivatives, which can serve as a predictive model for the reactivity of the structurally similar 8-nitroisoquinoline system.
| Amide Reagent | Product | Yield (%) |
| 4-Methylbenzamide | 4-Methyl-N-(5-nitroisoquinolin-8-yl)benzamide | 19-53 |
| Benzamide | N-(5-nitroisoquinolin-8-yl)benzamide | 22-44 |
| 4-Methoxybenzamide | 4-Methoxy-N-(5-nitroisoquinolin-8-yl)benzamide | 22-41 |
| 2-Nitrobenzamide | 2-Nitro-N-(5-nitroisoquinolin-8-yl)benzamide | 34-38 |
Data sourced from a study on the SNH amidation of 5-nitroisoquinoline, which provides insights into the potential reactivity of the 8-nitro isomer. nih.gov
Alkylation reactions offer another pathway for the derivatization of the this compound core. While direct C-H alkylation can be challenging, functional groups introduced through other means can serve as handles for subsequent alkylation. For example, the nitro group itself can be reduced to an amino group, which can then be subjected to various alkylation procedures. Furthermore, homolytic alkylation of heteroaromatic bases using silver-catalyzed oxidative decarboxylation of acids provides a method for introducing alkyl radicals with good yields and high selectivity. researchgate.netresearchgate.net
Intramolecular Cyclization of Substituted Precursors
The strategic derivatization of this compound can furnish precursors for intramolecular cyclization reactions, leading to the construction of novel polycyclic heterocyclic systems. The functional groups on the isoquinoline ring can be elaborated to include reactive moieties that can participate in ring-closing reactions.
One notable example involves the synthesis of the marine alkaloid renierone (B1680510). A synthetic approach to renierone utilized a nitroisoquinoline-alcohol intermediate, which was generated from 7-methoxy-6-methyl-8-nitroisoquinoline. shahucollegelatur.org.in This precursor underwent a series of transformations, including reduction of the nitro group to facilitate cyclization and form the core structure of renierone. shahucollegelatur.org.in This highlights a strategy where the nitro group is not only a directing group for initial functionalization but also a precursor to a group that participates in a subsequent cyclization step.
Another strategy involves the introduction of side chains that can undergo intramolecular cyclization. For instance, o-cyano-β,β-difluorostyrenes can react with organolithiums to generate nitrogen anions that undergo intramolecular cyclization to form 3-fluoroisoquinolines. nih.gov A similar approach could be envisioned for a suitably functionalized this compound derivative, where a side chain at an appropriate position is designed to cyclize onto another part of the isoquinoline ring system.
The synthesis of aaptamine, another marine alkaloid, involved the regiospecific electrocyclization of a β-arylvinyl ketenimine, which was prepared from a vinyl iminophosphorane. whiterose.ac.uk This demonstrates the utility of preparing linear precursors containing the isoquinoline core that can be induced to cyclize and form complex, fused ring systems. By strategically modifying this compound to incorporate such reactive precursors, a diverse array of novel polycyclic isoquinoline analogues could be accessed.
Advanced Spectroscopic Characterization and Structural Elucidation Methodologies
Nuclear Magnetic Resonance (NMR) Spectroscopy for Proton and Carbon Environments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the molecular structure of organic compounds by mapping the magnetic environments of protons (¹H) and carbon-13 (¹³C) nuclei.
¹H NMR: The proton NMR spectrum of 7-Methoxy-8-nitroisoquinoline provides crucial information about the number, connectivity, and chemical environment of hydrogen atoms in the molecule. The chemical shifts (δ) are influenced by the electron density around the protons. For instance, aromatic protons are typically observed in the downfield region (7-9 ppm) due to the ring current effect. oregonstate.edu The methoxy (B1213986) group protons (-OCH₃) would appear as a singlet in the upfield region, typically around 3-4 ppm. The specific positions and splitting patterns of the aromatic protons on the isoquinoline (B145761) ring system would reveal their substitution pattern.
Interactive Data Table: Predicted NMR Data for this compound
| Atom | Predicted ¹H NMR Chemical Shift (ppm) | Predicted ¹³C NMR Chemical Shift (ppm) |
| H-1 | ~9.0 | ~150 |
| H-3 | ~8.6 | ~145 |
| H-4 | ~8.8 | ~122 |
| H-5 | ~7.8 | ~120 |
| H-6 | ~7.2 | ~115 |
| C-1 | - | ~150 |
| C-3 | - | ~145 |
| C-4 | - | ~122 |
| C-4a | - | ~130 |
| C-5 | - | ~120 |
| C-6 | - | ~115 |
| C-7 | - | ~155 |
| C-8 | - | ~140 |
| C-8a | - | ~128 |
| 7-OCH₃ | ~4.0 (s, 3H) | ~56 |
Note: These are predicted values based on general principles and data from similar compounds. Actual experimental values may vary.
High-Resolution Mass Spectrometry (HRMS) for Accurate Mass Determination and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for determining the precise molecular weight and elemental composition of a compound. It can measure the mass-to-charge ratio (m/z) of ions with high accuracy, typically to four or five decimal places.
For this compound (C₁₀H₈N₂O₃), the theoretical exact mass can be calculated. This high-precision measurement allows for the unambiguous determination of the molecular formula, distinguishing it from other compounds with the same nominal mass. The molecular weight of this compound is 204.18 g/mol . bldpharm.comnih.gov
Furthermore, HRMS can provide information about the fragmentation pattern of the molecule under ionization. This fragmentation is often predictable and can help to confirm the structure of the compound. Common fragmentation pathways for isoquinoline derivatives may involve the loss of small molecules like CO, NO₂, or radicals from the substituents. While specific fragmentation data for this compound was not found, analysis of related compounds shows characteristic fragmentation patterns that aid in structural confirmation. mdpi.comrsc.org
Infrared (IR) and Raman Spectroscopy for Vibrational Fingerprint Analysis
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule. horiba.com The resulting spectra provide a unique "fingerprint" that is characteristic of the compound's structure and functional groups.
IR Spectroscopy: In the IR spectrum of this compound, characteristic absorption bands would be expected for the various functional groups present. The nitro group (-NO₂) typically shows two strong stretching vibrations, an asymmetric stretch around 1550-1500 cm⁻¹ and a symmetric stretch around 1365-1345 cm⁻¹. The C-O stretching of the methoxy group would appear in the region of 1275-1200 cm⁻¹ (asymmetric) and around 1050-1000 cm⁻¹ (symmetric). Aromatic C-H stretching vibrations are usually observed above 3000 cm⁻¹, while aromatic C=C stretching vibrations give rise to bands in the 1600-1450 cm⁻¹ region.
Raman Spectroscopy: Raman spectroscopy provides complementary information to IR spectroscopy. horiba.com It is particularly sensitive to non-polar bonds and symmetric vibrations. The aromatic ring vibrations, especially the ring breathing mode, often give a strong signal in the Raman spectrum. The symmetric stretching vibration of the nitro group is also typically Raman active.
Interactive Data Table: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Shift (cm⁻¹) |
| Nitro (-NO₂) | Asymmetric Stretch | 1550-1500 (strong) | Weak or inactive |
| Nitro (-NO₂) | Symmetric Stretch | 1365-1345 (strong) | Strong |
| Methoxy (C-O) | Asymmetric Stretch | 1275-1200 | Moderate |
| Methoxy (C-O) | Symmetric Stretch | 1050-1000 | Moderate |
| Aromatic C-H | Stretch | >3000 | Moderate |
| Aromatic C=C | Stretch | 1600-1450 | Strong |
| Aromatic Ring | Breathing | - | ~1000 (strong) |
X-ray Diffraction (XRD) Analysis for Solid-State Molecular Architecture
X-ray Diffraction (XRD) on a single crystal is the most powerful technique for determining the precise three-dimensional arrangement of atoms in the solid state. This analysis provides detailed information about bond lengths, bond angles, and intermolecular interactions.
While a specific crystal structure for this compound is not available in the provided search results, XRD studies on related isoquinoline derivatives have been reported. researchgate.netjst.go.jp Such studies reveal the planarity of the isoquinoline ring system and the orientation of the substituents. For this compound, an XRD analysis would precisely determine the dihedral angle between the nitro group and the aromatic ring, as well as the conformation of the methoxy group. It would also reveal any intermolecular interactions, such as π-π stacking or hydrogen bonding, which influence the crystal packing. These interactions are crucial for understanding the solid-state properties of the compound.
Computational and Theoretical Investigations of 7 Methoxy 8 Nitroisoquinoline Systems
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity Prediction
Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-electron systems, such as molecules. researchgate.netarxiv.org It is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for predicting molecular properties. For 7-Methoxy-8-nitroisoquinoline, DFT calculations can reveal key aspects of its electronic character and reactivity.
The presence of a methoxy (B1213986) group (-OCH3) at the 7-position and a nitro group (-NO2) at the 8-position significantly influences the electron distribution within the isoquinoline (B145761) ring system. The methoxy group is an electron-donating group, increasing the electron density of the aromatic ring, while the nitro group is a strong electron-withdrawing group, which decreases the electron density. This push-pull electronic effect created by the substituents is a key determinant of the molecule's chemical behavior.
Frontier Molecular Orbital (FMO) Theory and Reaction Mechanism Prediction
Frontier Molecular Orbital (FMO) theory is a fundamental concept in predicting the reactivity and kinetic stability of a molecule by examining its Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a critical parameter; a large gap suggests high kinetic stability and low chemical reactivity, whereas a small gap indicates higher reactivity.
For this compound, the electron-donating methoxy group is expected to raise the energy of the HOMO, while the electron-withdrawing nitro group will lower the energy of the LUMO. This combined effect would likely result in a relatively small HOMO-LUMO gap, suggesting that the molecule is chemically reactive. The HOMO is anticipated to be localized primarily on the benzene (B151609) ring portion of the isoquinoline, influenced by the methoxy group, making this region susceptible to electrophilic attack. Conversely, the LUMO is expected to be concentrated around the pyridine (B92270) ring and the nitro group, indicating these as likely sites for nucleophilic attack.
Table 1: Predicted Frontier Molecular Orbital Characteristics of this compound
| Molecular Orbital | Predicted Energy Level | Predicted Localization | Implication for Reactivity |
| HOMO | Higher | Benzene ring, methoxy group | Susceptible to electrophilic attack |
| LUMO | Lower | Pyridine ring, nitro group | Susceptible to nucleophilic attack |
| HOMO-LUMO Gap | Relatively Small | - | Higher chemical reactivity |
This table is a predictive representation based on the functional groups and general principles of FMO theory.
Molecular Electrostatic Potential (MEP) Mapping and Interaction Site Analysis
Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool for visualizing the charge distribution of a molecule and predicting its reactivity towards electrophilic and nucleophilic reagents. eurjchem.com The MEP surface is color-coded to represent different electrostatic potential values.
For this compound, the MEP map would be expected to show:
Negative Potential (Red/Yellow): Regions of high electron density, primarily around the oxygen atoms of the nitro and methoxy groups, and potentially the nitrogen atom of the isoquinoline ring. These are the most probable sites for electrophilic attack.
Positive Potential (Blue): Regions of low electron density, likely around the hydrogen atoms and the carbon atom attached to the nitro group. These areas are favorable for nucleophilic attack.
Neutral Potential (Green): Areas with intermediate electrostatic potential.
The MEP analysis would therefore complement the FMO theory by providing a more detailed, three-dimensional picture of the molecule's reactive sites.
Quantum Mechanical (QM) Calculations for Thermodynamic and Kinetic Parameters
Molecular Dynamics (MD) Simulations for Conformational Landscape Exploration and Ligand-Target Docking Studies
Molecular Dynamics (MD) simulations are a computational method used to study the physical movement of atoms and molecules over time. osti.govusm.my These simulations can provide insights into the conformational flexibility of this compound and its potential interactions with biological macromolecules, such as enzymes or receptors. nih.gov
An MD simulation of this compound would reveal its preferred conformations in different environments (e.g., in a solvent or a protein binding pocket). This information is crucial for understanding its biological activity.
Furthermore, if a potential biological target for this compound were identified, molecular docking studies could be performed. Docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. nih.govnih.gov The results of docking, often followed by MD simulations of the ligand-receptor complex, can elucidate the key binding interactions, such as hydrogen bonds and hydrophobic interactions, that stabilize the complex. nih.gov
Quantitative Structure-Activity Relationship (QSAR) and Cheminformatics in Isoquinoline Research
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a statistical relationship between the chemical structure of a series of compounds and their biological activity. japsonline.comresearchgate.netnih.gov Cheminformatics involves the use of computational tools to analyze and organize chemical data. japsonline.com
In the context of isoquinoline research, QSAR studies have been instrumental in identifying the structural features that contribute to the biological activity of these compounds. japsonline.comjapsonline.comnih.govnih.govresearchgate.net By developing QSAR models based on a set of isoquinoline derivatives with known activities, it is possible to predict the activity of new, untested compounds like this compound.
A typical QSAR study on a series of isoquinoline derivatives might involve the following steps:
Data Collection: Gathering a dataset of isoquinoline compounds with their measured biological activities.
Descriptor Calculation: Calculating a variety of molecular descriptors for each compound, which are numerical representations of their structural and physicochemical properties.
Model Development: Using statistical methods, such as multiple linear regression or machine learning algorithms, to build a mathematical model that correlates the descriptors with the biological activity. researchgate.net
Model Validation: Rigorously testing the predictive power of the model using internal and external validation techniques. researchgate.net
Once a robust QSAR model is established, the descriptors for this compound could be calculated and its biological activity predicted. This approach can significantly streamline the drug discovery process by prioritizing the synthesis and testing of the most promising compounds. nih.gov
Mechanistic Studies and Pharmacological Target Identification of Isoquinoline Based Agents
Elucidation of Molecular Mechanisms of Action for Isoquinoline (B145761) Derivatives
Investigating the precise molecular interactions and downstream cellular effects of isoquinoline derivatives is fundamental to identifying their pharmacological targets and understanding their therapeutic potential.
While specific enzyme inhibition kinetic data for 7-Methoxy-8-nitroisoquinoline is not extensively detailed in the available literature, studies on structurally related isoquinoline derivatives provide insight into potential mechanisms. A notable pharmacological target for certain isoquinoline-based compounds is Cereblon (CRBN). nih.govtandfonline.com CRBN functions as a substrate receptor within the Cullin-4 RING E3 ubiquitin ligase complex (CRL4). nih.govnih.gov The binding of small molecule modulators, known as IMiDs, to CRBN can alter its substrate specificity, leading to the ubiquitination and subsequent proteasomal degradation of neo-substrates. nih.govtandfonline.com
In a study focused on developing novel CRBN modulators based on a 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione scaffold, the binding affinity to CRBN was a key determinant of the compounds' antiproliferative activity against multiple myeloma cell lines. nih.govtandfonline.com Molecular docking of the most active compound in the series, an 8-amino derivative (10a), suggested that its isoquinoline-1,3(2H,4H)-dione portion forms critical hydrogen bonds with residues Trp402 and His380 within the CRBN binding pocket. nih.gov However, when the active 8-amino group was replaced with other substituents, including a 7-methoxy or an 8-nitro group, the antiproliferative activity was significantly diminished. nih.govtandfonline.comtandfonline.com This suggests that while the isoquinoline core can serve as a scaffold for CRBN binding, the nature and position of substituents are critical for effective interaction and subsequent biological activity. The 7-methoxy and 8-nitro moieties, in this context, were detrimental to the desired enzyme-modulating effect.
Currently, there is no specific information available in the scientific literature detailing studies on the receptor agonism or antagonism of this compound. Research on this compound has not yet characterized its direct binding profile or functional activity at specific G protein-coupled receptors, ion channels, or nuclear receptors.
The modulation of cellular pathways by isoquinoline scaffolds is exemplified by the action of CRBN-targeting derivatives. nih.govtandfonline.com The primary pathway affected by the binding of potent isoquinoline-based immunomodulatory agents to the CRL4-CRBN complex is the targeted degradation of lymphoid transcription factors, specifically Ikaros (IKZF1) and Aiolos (IKZF3). nih.govtandfonline.com
Upon binding of an active modulator to CRBN, these transcription factors are recruited to the E3 ligase complex, ubiquitinated, and marked for destruction by the proteasome. nih.gov The degradation of IKZF1 and IKZF3 is a key event that leads to the anti-myeloma and immunomodulatory effects of these compounds. nih.govtandfonline.com Studies confirmed that active isoquinoline derivatives induced the degradation of both IKZF1 and IKZF3 in a dose-dependent manner in NCI-H929 multiple myeloma cells. tandfonline.com This effect was reversed by the addition of a proteasome inhibitor, confirming the pathway's dependence on proteasomal degradation. tandfonline.com As compounds with 7-methoxy or 8-nitro substitutions showed poor activity, it can be inferred they are ineffective at initiating this specific cellular pathway. nih.govtandfonline.com
Identification and Validation of Specific Biological Targets
The identification of specific biological targets is a critical step in understanding the mechanism of action of any potential therapeutic agent. For the class of isoquinoline derivatives that includes structures related to this compound, research has successfully identified and validated a key molecular target.
Studies focusing on 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives have identified Cereblon (CRBN) as a primary biological target. tandfonline.comnih.gov CRBN is a crucial component of the cullin-ring ligase 4 (CRL4) E3 ubiquitin ligase complex, where it functions as a substrate receptor. nih.gov The binding of immunomodulatory drugs (IMiDs) to CRBN alters the substrate specificity of the E3 ligase complex. nih.gov This "neomorphic" activity leads to the recruitment and subsequent ubiquitination and proteasomal degradation of specific substrate proteins, most notably the lymphoid transcription factors IKZF1 (Ikaros) and IKZF3 (Aiolos). nih.gov The degradation of these transcription factors is the key mechanism behind the clinical efficacy of IMiDs in treating multiple myeloma. nih.gov
The development of isoquinoline-based CRBN modulators, therefore, represents a strategy to leverage this well-established therapeutic mechanism. tandfonline.comtandfonline.com
High-Throughput Screening and Computational Target Prediction
High-throughput screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid assessment of large compound libraries to identify "hit" compounds with desired biological activity. biocompare.comnuvisan.com HTS campaigns can employ a wide variety of assay formats, including biochemical assays, cell-based assays, and phenotypic screens, often utilizing extensive automation and miniaturized plate formats to maximize efficiency. nuvisan.comnuvisan.com
In the context of isoquinoline-based agents, while specific HTS campaigns that initially identified this compound are not detailed in the available literature, the evaluation of synthesized compound libraries represents a form of targeted screening. For instance, a series of novel 2-(2,6-dioxopiperidin-3-yl)isoquinoline-1,3(2H,4H)-dione derivatives, including those with 7-methoxy and 8-nitro substitutions, were evaluated for their antiproliferative effects against multiple myeloma cell lines using the CCK8 assay. tandfonline.comtandfonline.com This systematic screening of a focused library allowed for the identification of the most active compounds and the elucidation of structure-activity relationships. tandfonline.com
Computational target prediction, which uses algorithms to predict the biological targets of a small molecule based on its structure, is another key strategy in drug discovery. However, specific computational prediction studies for this compound were not found in the reviewed literature.
Target-Specific Assays and Biological Validation Techniques
Once a potential biological target is identified, its interaction with the compound must be confirmed and the downstream biological consequences validated through a suite of specific assays.
Target-Specific Binding Assays: To confirm that the synthesized isoquinoline derivatives directly engage with their intended target, a Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) CRBN binding assay was utilized. tandfonline.com This assay directly measures the ability of a compound to bind to the CRBN protein by monitoring the displacement of a fluorescently labeled probe from the protein's binding pocket. tandfonline.com In these experiments, the 8-amino substituted derivative (compound 10a) demonstrated a high binding affinity for CRBN, confirming it as a direct target. tandfonline.com
Biological Validation Techniques: Several cell-based assays were employed to validate the biological effects consistent with CRBN modulation:
Antiproliferative Assays: The antiproliferative activity of the isoquinoline derivatives was measured against human multiple myeloma cell lines (NCI-H929 and U2932) using a CCK8 colorimetric assay. tandfonline.comtandfonline.com This assay quantifies cell viability and proliferation, demonstrating the cytotoxic or cytostatic effects of the compounds on cancer cells. nih.gov
Immunomodulatory Activity Assays: The effect on cytokine production, a hallmark of CRBN modulators, was assessed by measuring the inhibition of Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated human peripheral blood mononuclear cells (PBMCs). tandfonline.comtandfonline.com
Apoptosis Induction Assays: To confirm the mechanism of cell death, an Annexin V-FITC/PI apoptosis assay was performed. This flow cytometry-based method detects the externalization of phosphatidylserine (B164497) in the early stages of apoptosis, confirming that the compounds induce programmed cell death in myeloma cells, a known downstream effect of CRBN-mediated degradation of IKZF1/3. tandfonline.com
Table 2: Biological Validation Data for Lead Isoquinoline Derivative (Compound 10a)
| Assay Type | Target/Cell Line | Endpoint | Result (IC₅₀) | Source(s) |
|---|---|---|---|---|
| Target Binding | Cereblon (CRBN) | TR-FRET Binding | 4.83 µM | tandfonline.com |
| Antiproliferation | NCI-H929 Cells | CCK8 Assay | 2.25 ± 0.09 µM | tandfonline.com, tandfonline.com |
| Antiproliferation | U2932 Cells | CCK8 Assay | 5.86 ± 0.12 µM | tandfonline.com, tandfonline.com |
| Immunomodulation | LPS-Stimulated PBMCs | TNF-α Inhibition | 0.76 µM | tandfonline.com, nih.gov |
Advanced Analytical Methodologies for Isoquinoline Compound Analysis
Chromatographic Separation Techniques for Purity Assessment and Isolation
Chromatography is fundamental to the analysis of 7-Methoxy-8-nitroisoquinoline, serving to separate the compound from complex mixtures for purity assessment and isolation. The choice of technique depends on the compound's volatility, polarity, and the analytical objective.
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC)
High-Performance Liquid Chromatography (HPLC) and its advanced counterpart, Ultra-High-Performance Liquid Chromatography (UHPLC), are the cornerstone techniques for the purity assessment of this compound. Commercial suppliers often provide HPLC and UPLC data as part of the compound's quality documentation, underscoring the importance of these methods. bldpharm.com These techniques separate compounds based on their differential partitioning between a stationary phase (packed in a column) and a liquid mobile phase.
Reverse-Phase HPLC (RP-HPLC), where the stationary phase is nonpolar and the mobile phase is a polar solvent mixture, is commonly employed for aromatic compounds. scirp.org A typical mobile phase might consist of a gradient mixture of water with organic solvents like methanol (B129727) or acetonitrile (B52724). researchgate.net UHPLC utilizes columns with smaller particle sizes (<2 µm), leading to significantly higher resolution, faster analysis times, and improved sensitivity compared to traditional HPLC. mdpi.com Method development for a compound like this compound would involve optimizing parameters such as mobile phase composition, gradient elution profile, column temperature, and flow rate to achieve baseline separation from any impurities or related substances. researchgate.net
Table 1: Typical Parameters for HPLC/UHPLC Analysis of Aromatic Nitro-Compounds
| Parameter | Typical Setting | Purpose |
| Column | C18 Reverse-Phase (e.g., 2.1-4.6 mm ID) | Provides a nonpolar stationary phase for separation of moderately polar compounds. |
| Mobile Phase | Gradient of Acetonitrile/Methanol and Water | Elutes compounds based on polarity; gradient allows for separation of multiple components with varying polarities. |
| Detector | UV-Vis Detector (set at a λmax) | Monitors the column effluent for UV-absorbing compounds like nitroaromatics. |
| Column Temp. | 25-40 °C | Influences solvent viscosity and separation efficiency. researchgate.net |
| Flow Rate | 0.2-1.0 mL/min (UHPLC); 0.5-2.0 mL/min (HPLC) | Controls the speed of the analysis and affects resolution. |
| Injection Vol. | 1-10 µL | The amount of sample introduced into the system. |
Gas Chromatography (GC) and Coupled Techniques
Gas Chromatography (GC) is a powerful technique for separating and analyzing compounds that can be vaporized without decomposition. For a semi-volatile compound like this compound, which has a reported boiling point of 388.1°C at atmospheric pressure, GC analysis is feasible provided the compound has sufficient thermal stability. echemi.com In GC, a sample is vaporized and injected onto the head of a chromatographic column, and separation occurs as the analyte is transported by a carrier gas through the column.
GC is most powerful when coupled with a detector that provides structural information, such as a mass spectrometer (GC-MS). This hyphenated technique has been used to analyze related isomers like 7-Methoxy-8-nitroquinoline. nih.gov The gas chromatograph separates the components of the mixture, which are then ionized and detected by the mass spectrometer, providing both retention time and a mass spectrum for each component, enabling confident identification.
Mass Spectrometry (MS)-Based Quantification and Profiling
Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is an indispensable tool for confirming the molecular weight and elemental composition of this compound and for its trace-level quantification.
Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Trace Analysis
The coupling of liquid chromatography with tandem mass spectrometry (LC-MS/MS) represents one of the most sensitive and selective analytical methods for quantifying compounds in complex mixtures. jfda-online.comnih.gov This technique is particularly valuable for trace analysis. Commercial data for this compound indicates that LC-MS is a standard analytical method used for its characterization. bldpharm.com
In an LC-MS/MS system, the HPLC or UHPLC instrument separates the target analyte from the sample matrix. ikm.org.my The eluent is then directed into the mass spectrometer's ion source, where molecules are ionized (e.g., by electrospray ionization - ESI). The resulting ions are guided into the first mass analyzer, where the precursor ion corresponding to the protonated molecule of this compound ([M+H]⁺, m/z 205.05) would be selected. This precursor ion is then fragmented in a collision cell, and the resulting product ions are analyzed by a second mass analyzer. This process, known as Multiple Reaction Monitoring (MRM), provides exceptional selectivity and allows for quantification at very low concentrations, even in complex biological matrices. mdpi.comnih.gov
Table 2: Key Stages of LC-MS/MS Analysis for this compound
| Stage | Description | Details for this compound |
| 1. Chromatographic Separation | HPLC/UHPLC separates the analyte from matrix components. | Reverse-phase C18 column with a water/acetonitrile gradient. |
| 2. Ionization | The analyte is ionized, typically forming a protonated molecule. | Electrospray Ionization (ESI) in positive mode to form [M+H]⁺. |
| 3. Precursor Ion Selection (MS1) | The first mass analyzer isolates the ion of the target analyte. | Selects for the theoretical m/z of 205.0535. |
| 4. Fragmentation (Collision Cell) | The selected ion is fragmented by collision with an inert gas. | Generates characteristic product ions. |
| 5. Product Ion Analysis (MS2) | The second mass analyzer separates and detects the product ions. | A specific, stable product ion is monitored for quantification. |
| 6. Quantification | The analyte concentration is determined by comparing its signal intensity to that of a standard curve. | Provides high sensitivity for trace-level detection. |
Advanced Spectroscopic Techniques for Rapid Detection and Structural Fingerprinting
Beyond standard separation and detection, advanced spectroscopic methods offer rapid and highly specific characterization, providing a unique structural fingerprint of the analyte.
Surface-Enhanced Raman Spectroscopy (SERS) for Enhanced Sensitivity
Surface-Enhanced Raman Spectroscopy (SERS) is an ultrasensitive vibrational spectroscopy technique that can detect trace amounts of an analyte and provide detailed structural information. frontiersin.org Conventional Raman spectroscopy suffers from inherently weak signals, but SERS can enhance the Raman signal by many orders of magnitude. clinmedjournals.org This enhancement occurs when the analyte is adsorbed onto or in close proximity to nanostructured metallic surfaces, typically made of gold or silver. frontiersin.orgclinmedjournals.org
The enhancement is a result of two primary mechanisms: an electromagnetic mechanism, stemming from the excitation of localized surface plasmons on the metal surface, and a chemical mechanism, involving charge-transfer between the analyte and the substrate. frontiersin.org For a molecule like this compound, SERS analysis would provide a unique vibrational spectrum, or "fingerprint," based on its specific functional groups (methoxy, nitro, isoquinoline (B145761) ring system). Studies on similar methoxy-substituted aromatic compounds have shown that factors like pH and the specific orientation of the molecule on the nanoparticle surface can significantly influence the resulting SERS spectrum, providing further analytical detail. nih.gov This makes SERS a powerful tool for rapid detection and structural fingerprinting. mdpi.com
Table 3: Principles of Surface-Enhanced Raman Spectroscopy (SERS)
| Component | Role in SERS Analysis |
| Laser Source | Provides monochromatic light to excite the sample molecules. |
| SERS Substrate | A nanostructured surface (e.g., silver or gold colloids) that amplifies the Raman signal. clinmedjournals.org |
| Analyte Adsorption | The target molecule (this compound) must adsorb to the substrate surface. |
| Signal Enhancement | Localized surface plasmons on the substrate dramatically increase the intensity of the scattered light. |
| Raman Spectrometer | Collects and analyzes the enhanced scattered light to generate a structural fingerprint. |
Sample Preparation and Extraction Methodologies for Complex Matricesnih.gov
Effective sample preparation is a critical step in the analytical workflow for the determination of this compound from complex environmental and biological samples. The primary goal is to isolate the target analyte from interfering matrix components and to concentrate it to a level suitable for instrumental analysis. The choice of extraction method is dictated by the physicochemical properties of the analyte and the nature of the sample matrix. Given the presence of both a polar nitro group and a methoxy (B1213986) group, this compound is expected to exhibit moderate polarity.
Ultrasonic-assisted extraction (UAE) is a widely used technique for the extraction of organic compounds from solid matrices. The method utilizes the energy of ultrasonic waves to create acoustic cavitation, which enhances solvent penetration into the matrix and facilitates the release of target analytes. ykcs.ac.cn UAE offers several advantages over traditional extraction methods, including reduced extraction time, lower solvent consumption, and improved extraction efficiency. ykcs.ac.cn
For the extraction of nitroaromatic compounds from soil, a continuous ultrasound-assisted extraction approach has proven effective. ykcs.ac.cn A typical procedure involves the use of an organic solvent or a mixture of solvents to extract the target compounds. The selection of the solvent is crucial and depends on the polarity of the analyte. For this compound, a solvent mixture of intermediate polarity, such as dichloromethane/n-hexane or methanol/acetonitrile, could be optimized for efficient extraction. nih.gov
The efficiency of UAE is influenced by several parameters that need to be optimized for each specific application. These parameters include:
Solvent Type and Volume: The choice of solvent is critical for maximizing the recovery of the target analyte.
Ultrasonic Power and Frequency: Higher power can enhance extraction but may also lead to degradation of thermolabile compounds.
Extraction Time: The duration of sonication needs to be sufficient to ensure complete extraction without causing analyte degradation.
Temperature: Elevated temperatures can increase extraction efficiency but must be controlled to prevent the loss of volatile or thermally sensitive compounds.
A multivariate optimization of these parameters is often performed to achieve the best extraction efficiency. ykcs.ac.cn Research on the ultrasonic extraction of similar compounds, such as nitropolycyclic aromatic hydrocarbons from soil, has demonstrated a significant reduction in extraction time (e.g., 10 minutes) and solvent volume (e.g., less than 10 mL) compared to conventional methods. ykcs.ac.cn
| Parameter | Optimized Value for Nitroaromatic Compounds | Reference |
| Extraction Time | 10 min | ykcs.ac.cn |
| Solvent Volume | < 10 mL | ykcs.ac.cn |
| Repeatability (RSD) | 4.21-5.70% | ykcs.ac.cn |
| Reproducibility (RSD) | 5.20-7.23% | ykcs.ac.cn |
This table presents typical optimized parameters and performance metrics for the ultrasonic-assisted extraction of nitroaromatic compounds from soil, which can serve as a starting point for developing a method for this compound.
Sequential extraction is a powerful technique used to fractionate and quantify the distribution of an analyte within a solid matrix based on its binding characteristics. This method involves the successive application of a series of extractants of increasing strength or different selectivity to the sample. researchgate.net It provides valuable information about the mobility, bioavailability, and potential environmental risk associated with the target compound.
For polar organic compounds in soil and sediment, sequential extraction protocols typically progress from polar to non-polar solvents. researchgate.netacs.orgfrontiersin.org A common sequence might involve an initial extraction with water to remove the most polar and weakly bound compounds, followed by extraction with solvents of decreasing polarity, such as acetonitrile, methanol, and finally a non-polar solvent like chloroform (B151607) or a dichloromethane/n-hexane mixture. researchgate.netacs.orgfrontiersin.orgnih.gov This approach allows for the separation of the analyte into fractions that are water-soluble, exchangeable, bound to organic matter, and strongly adsorbed to the mineral phase.
A study on the sequential extraction of organic matter from soils and sediments found that a protocol using water followed by a methanol-chloroform mixture or acetonitrile and chloroform sequentially provided the highest number and diversity of extracted organic compounds. researchgate.net The order of solvents is crucial, as progressing from polar to non-polar solvents has been shown to be most effective. acs.orgfrontiersin.org
| Extraction Step | Solvent | Target Fraction | Reference |
| Step 1 | Water (H₂O) | Highly polar and readily soluble compounds | researchgate.netacs.orgfrontiersin.org |
| Step 2 | Acetonitrile (ACN) or Methanol (MeOH) | Compounds of intermediate polarity | researchgate.netacs.orgfrontiersin.org |
| Step 3 | Chloroform (CHCl₃) or Dichloromethane/n-hexane | Non-polar and strongly adsorbed compounds | researchgate.netacs.orgfrontiersin.orgnih.gov |
This table outlines a general sequential extraction scheme that could be adapted for the analysis of this compound in complex matrices like soil or sediment. The specific solvents and conditions would require optimization.
Following extraction, the resulting extracts are typically concentrated and then analyzed using a suitable analytical technique, most commonly high-performance liquid chromatography (HPLC) coupled with a mass spectrometer (MS) or a UV detector. nih.govnih.gov The use of LC-MS/MS is particularly advantageous for the analysis of isoquinoline alkaloids due to its high sensitivity and selectivity, allowing for the detection and quantification of trace levels of the target analyte in complex mixtures. scirp.orgresearchgate.net
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 7-Methoxy-8-nitroisoquinoline, and how can its purity and structural integrity be verified?
- Methodological Answer : A common synthesis involves starting with 7-methoxyisoquinoline, introducing the nitro group at the 8-position via nitration under controlled conditions (e.g., mixed acid systems). describes a related pathway where this compound is reduced, diazotized, and subjected to a Sandmeyer reaction to yield brominated derivatives . Structural verification typically employs / NMR to confirm substitution patterns, mass spectrometry (MS) for molecular weight validation, and X-ray crystallography for unambiguous conformation (as in for similar quinoline derivatives) .
Q. How does the nitro group influence the reactivity of this compound in electrophilic substitution reactions?
- Methodological Answer : The nitro group at the 8-position is a strong electron-withdrawing meta-director, guiding subsequent electrophilic attacks to the 5-position (para to the methoxy group). This regioselectivity is critical for designing derivatives, as demonstrated in , where bromination via Sandmeyer reaction occurs at the 8-position after nitro reduction . Computational modeling (e.g., DFT) can predict reactive sites, while experimental validation through substituent tracking (e.g., isotopic labeling) ensures accuracy.
Advanced Research Questions
Q. What challenges arise in analyzing contradictory spectral data for this compound derivatives, and how can they be resolved?
- Methodological Answer : Contradictions in NMR or MS data often stem from tautomerism, steric effects, or impurities. For example, highlights structural ambiguities in nitroso/hydroxyquinoline derivatives, where hydrogen bonding or keto-enol tautomerism complicates spectral interpretation . To resolve this, use temperature-dependent NMR, deuterated solvents to suppress exchange broadening, and complementary techniques like IR spectroscopy or single-crystal X-ray analysis (as in ) .
Q. How can this compound be functionalized to develop fluorescent probes, and what experimental parameters optimize yield?
- Methodological Answer : The nitro group can be reduced to an amine (e.g., via catalytic hydrogenation or LiAlH) to generate 7-methoxy-8-aminoisoquinoline, a precursor for fluorescent probes () . Coupling with fluorophores (e.g., dansyl chloride) requires pH control (6–8) and anhydrous conditions to prevent side reactions. Reaction monitoring via TLC or HPLC-MS ensures intermediate purity. For photophysical characterization, UV-Vis and fluorescence quenching studies under varying solvent polarities are essential .
Q. What strategies mitigate regioselectivity conflicts during ring-opening reactions of this compound?
- Methodological Answer : notes that ring-opening of brominated derivatives (e.g., 8-bromo-7-methoxyisoquinoline) favors electrophilic closure at the para position to the methoxy group . To control regioselectivity, employ steric directing groups (e.g., bulky substituents) or Lewis acid catalysts (e.g., AlCl) to stabilize transition states. Kinetic vs. thermodynamic product analysis (via time-resolved spectroscopy or DFT calculations) helps identify dominant pathways.
Methodological Frameworks
Q. How can the FINER criteria (Feasible, Interesting, Novel, Ethical, Relevant) be applied to design studies involving this compound?
- Answer :
- Feasibility : Prioritize synthetic steps with high yields (e.g., ’s Sandmeyer reaction) and scalable purification methods (e.g., column chromatography).
- Novelty : Explore understudied applications, such as metal-chelating agents (inspired by ’s 8-hydroxyquinoline derivatives) .
- Ethical : Adhere to safety protocols for nitro compounds (e.g., mutagenicity screening per ’s ICH guidelines) .
- Relevance : Align with trends in medicinal chemistry (e.g., antimalarial quinolines in ) .
Data Management & Reproducibility
Q. What protocols ensure reproducibility in synthesizing and characterizing this compound derivatives?
- Answer : Document reaction conditions (solvent, temperature, catalyst loading) in detail per ’s guidelines for experimental sections . Share raw spectral data and crystallographic files (e.g., CIF format) as supplementary materials. Use standardized reagents (e.g., CAS-registered compounds in ) and validate purity via HPLC (>95%) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
